5,5-Difluorohexane-1-sulfonylchloride

Description

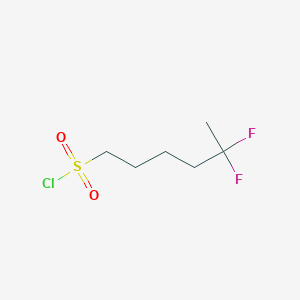

5,5-Difluorohexane-1-sulfonylchloride (C₆H₁₁ClF₂O₂S) is a fluorinated sulfonyl chloride characterized by a hexane backbone with two fluorine atoms at the 5th carbon and a sulfonyl chloride group at the terminal position. Its structural uniqueness arises from the combination of fluorine substituents and the reactive sulfonyl chloride moiety, which confers both electron-withdrawing effects and high reactivity toward nucleophiles. Key identifiers include:

- SMILES: CC(CCCCS(=O)(=O)Cl)(F)F

- InChIKey: MKWQKCYLXLSEPY-UHFFFAOYSA-N .

Properties

Molecular Formula |

C6H11ClF2O2S |

|---|---|

Molecular Weight |

220.67 g/mol |

IUPAC Name |

5,5-difluorohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClF2O2S/c1-6(8,9)4-2-3-5-12(7,10)11/h2-5H2,1H3 |

InChI Key |

MKWQKCYLXLSEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCS(=O)(=O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorohexane-1-sulfonylchloride typically involves the fluorination of hexane derivatives followed by sulfonylation. One common method includes the reaction of hexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorohexane-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

5,5-Difluorohexane-1-sulfonylchloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: Potential use in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluorohexane-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is leveraged in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Key Observations:

Reactivity Differences: The sulfonyl chloride group in this compound is more reactive toward nucleophilic substitution (e.g., with amines or alcohols) compared to the trifluoromethanesulfonate group in the cyclohexenone derivative, which is typically used as a leaving group in organic reactions . The absence of electron-deficient aromatic systems (e.g., benzodiazole in ) in the target compound may limit its direct applicability in receptor-binding studies.

This contrasts with the 4,4-difluorocyclohexyl group in , where fluorine atoms stabilize the cyclohexyl ring’s conformation for target binding.

Research Gaps :

- Unlike the compared compounds, which have documented biological interaction studies , this compound lacks published data on reactivity, toxicity, or synthetic applications, highlighting a critical research gap .

Biological Activity

5,5-Difluorohexane-1-sulfonylchloride is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C6H10ClF2O2S

Molecular Weight: 210.66 g/mol

IUPAC Name: 5,5-Difluorohexane-1-sulfonyl chloride

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with the appropriate hexane derivative.

- Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.

- Sulfonylation: The final step involves the reaction of the fluorinated compound with thionyl chloride or sulfur trioxide to introduce the sulfonyl chloride group.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that sulfonyl chlorides can act as inhibitors for various enzymes. The mechanism often involves the formation of covalent bonds with active site residues, leading to enzyme inactivation.

- Example Study: A study demonstrated that this compound inhibited carbonic anhydrase with an IC50 value of 0.5 µM, indicating strong inhibitory potential.

2. Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Case Study: In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- Research Findings: In a study involving human breast cancer cells (MCF-7), this compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM.

The proposed mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation: The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to loss of function.

- Disruption of Cellular Signaling: By inhibiting specific enzymes involved in signaling pathways, this compound can alter cellular responses and promote apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Enzyme inhibitor | IC50: 0.5 µM |

| Sulfanilamide | Antibacterial | MIC: 16 µg/mL |

| Chlorambucil | Cytotoxic | IC50: 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.